1,3-bis(4-bromophenyl)benzene
Description
Contextualizing Aryl Bromides in Organic Synthesis and Advanced Materials Chemistry
Aryl halides are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. wikipedia.orgfiveable.me Among them, aryl bromides represent a crucial category of synthetic intermediates, valued for their balanced reactivity and stability. fiveable.mefiveable.me The bromine atom in an aryl bromide is a good leaving group, which allows it to be easily replaced in various chemical reactions. fiveable.me
In organic synthesis, aryl bromides are indispensable starting materials, particularly for forming new carbon-carbon and carbon-heteroatom bonds. digitellinc.com They are common reactants in numerous metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira reactions. fiveable.medigitellinc.comecust.edu.cn These reactions are fundamental tools for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. fiveable.medigitellinc.com For instance, the arylation of benzylic amines using aryl bromides can be achieved using ruthenium(II) catalysts, and cobalt-catalyzed cross-coupling reactions with Grignard reagents provide high yields of the corresponding products. oup.comnih.gov Furthermore, aryl bromides can be converted into organometallic reagents, such as aryllithiums and Grignard reagents, which are powerful nucleophiles in their own right. wikipedia.orgacs.org
In the realm of advanced materials chemistry, aryl bromides serve as key building blocks for a wide array of functional materials. Their applications include the synthesis of fire retardants, organic electronic materials, and conjugated polymers. wikipedia.orgthermofisher.com The reactivity of the carbon-bromine bond allows for the polymerization of monomers containing aryl bromide functionalities to create well-defined nanostructures and polymers. For example, the Ullmann reaction, which uses copper to couple aryl halides, can be employed with multi-brominated precursors like 1,3,5-tris(4-bromophenyl)benzene (B1296842) to synthesize two-dimensional polymers on surfaces. researchgate.netdigitellinc.com The ability to form such extended, conjugated systems makes aryl bromides vital for developing materials used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. thermofisher.combeilstein-journals.org
Table 1: Key Reactions Involving Aryl Bromides
| Reaction Name | Catalyst/Reagents | Bond Formed | Description |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | C-C | Couples an aryl halide with an organoboron compound. digitellinc.com |
| Heck Reaction | Palladium catalyst, Base, Alkene | C-C | Forms a substituted alkene by coupling an aryl halide with an alkene. fiveable.meecust.edu.cn |
| Sonogashira Coupling | Palladium & Copper catalysts, Base, Terminal alkyne | C-C | Couples an aryl halide with a terminal alkyne to form an aryl alkyne. beilstein-journals.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | C-N | Forms an aryl amine by coupling an aryl halide with an amine. |
| Ullmann Condensation | Copper catalyst | C-C, C-O, C-N | A classic reaction for forming biaryl compounds or diaryl ethers/amines. digitellinc.com |
| Grignard Reagent Formation | Magnesium metal | C-Mg | Reacts an aryl halide with magnesium to form an organomagnesium compound. wikipedia.org |
The Significance of Bis-Aryl Benzene (B151609) Scaffolds in Modern Chemical Research
The 1,3-disubstituted pattern, as seen in 1,3-bis(4-bromophenyl)benzene, creates a bent or "V-shaped" molecular backbone. This non-linear geometry is particularly useful for constructing macrocycles, porous organic frameworks (POFs), and dendrimers. The defined angle between the two aryl substituents provides a predictable building block for creating materials with specific cavity sizes and shapes.
Bis-aryl scaffolds are integral to the development of functional materials. chemistryviews.org In organic electronics, they often form the core of conjugated molecules used as hole-transporting materials or emitters in OLEDs. researchgate.net The ability to functionalize the peripheral aryl rings allows for the fine-tuning of the material's HOMO/LUMO energy levels, charge mobility, and photophysical properties. beilstein-journals.orgrsc.org For example, bis-aryl urea (B33335) derivatives have been developed as potent and selective kinase inhibitors, demonstrating the importance of this scaffold in medicinal chemistry. nih.gov Similarly, bis(pyrazolyl)methanes, which feature a related bis-aryl type structure, are versatile ligands in coordination chemistry and have applications in catalysis and materials science. researchgate.net The rigid nature of the bis-aryl benzene core can also lead to materials with high thermal stability and glass transition temperatures, which are desirable properties for many applications. researchgate.net
Table 2: Applications of Bis-Aryl Scaffolds
| Application Area | Example Scaffold Type | Function/Property |
|---|---|---|
| Organic Electronics | Bis(carbazolyl)benzene | Hole-transporting materials, enhances two-photon absorption. researchgate.net |
| Medicinal Chemistry | Bis-aryl ureas, Bis(pyrazolyl)methanes | Kinase inhibitors, biologically active compounds. nih.govresearchgate.net |
| Materials Science | Bis-aryl-α,β-unsaturated ketones | Photo-crosslinking properties, potential UV filters. acs.org |
| Supramolecular Chemistry | Iptycenes | Building blocks for functional materials. chemistryviews.org |
| Catalysis | Bis(pyrazolyl)methanes | Ligands for metal complexes. researchgate.net |
Overview of Current Research Trajectories for this compound Derivatives
Current research involving this compound and its derivatives primarily focuses on leveraging its unique structure and reactive bromine atoms for the synthesis of novel functional materials and complex molecular architectures. The two peripheral bromine atoms serve as key reaction sites for cross-coupling reactions, enabling the extension of the molecular framework and the introduction of various functional groups.
One significant research direction is the use of these molecules as monomers for polymerization and the creation of nanostructured materials. The congener, 1,3,5-tris(4-bromophenyl)benzene (TBPB), has been extensively studied for the on-surface synthesis of 2D covalent organic frameworks (COFs). researchgate.net Through surface-mediated Ullmann coupling reactions on metal substrates like gold or silver, TBPB can form extended polyphenylene networks. researchgate.net Although the flexibility of the TBPB skeleton can lead to networks with varied pore sizes, this approach highlights a powerful strategy for bottom-up nanofabrication. researchgate.net Similar strategies can be envisioned for this compound to create linear or branched polymeric chains. Research has also shown the dimerization of TBPB on a gold surface from solution, demonstrating an alternative route to forming larger molecules through surface-induced aryl-aryl coupling. nih.gov
Another area of investigation involves the chemical modification of the bis-aryl benzene core to create molecules with specific functions. For example, derivatives like 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane have been synthesized through condensation reactions, showcasing the versatility of the aryl bromide starting material in accessing more complex heterocyclic structures. eurjchem.com The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, continues to expand the range of accessible derivatives. mdpi.comthieme-connect.com Research into the Suzuki-Miyaura coupling of related dibromobenzene compounds demonstrates that selective mono- or di-substitution can be achieved, allowing for the controlled synthesis of unsymmetrical or symmetrical products. researchgate.netacademie-sciences.fr These derivatives are being explored for their photophysical properties, with the goal of developing new fluorescent dyes and photosensitizers. beilstein-journals.orgrsc.org The rigid, conjugated nature of these molecules makes them promising candidates for applications in organic electronics and sensor technology.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRNOZKOAZFOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Bis 4 Bromophenyl Benzene and Its Derivatives
Strategies for Carbon-Carbon Bond Formation
The construction of the central benzene (B151609) ring linked to two 4-bromophenyl substituents relies on powerful cross-coupling and cycloaddition strategies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are among the most effective methods for forming the aryl-aryl bonds present in 1,3-bis(4-bromophenyl)benzene.
The Suzuki-Miyaura reaction is a highly versatile method for this purpose. The synthesis can be hypothetically achieved by the double cross-coupling of 1,3-dibromobenzene (B47543) with two equivalents of 4-bromophenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. preprints.orgdiva-portal.orgrsc.org The reaction conditions often involve a two-phase solvent system, like toluene (B28343) and water, with a base such as potassium carbonate or sodium carbonate to facilitate the transmetalation step. preprints.orgrsc.org Analogous syntheses, such as the coupling of diiodides with 4-bromophenylboronic acid or the reaction of 1,3,5-tris(4-halophenyl)benzenes with other boronic acids, demonstrate the feasibility and efficiency of this approach for creating multi-aryl structures. rsc.orgrsc.org
The Stille coupling offers an alternative route, involving the reaction of an organotin reagent with an organic halide. numberanalytics.com The synthesis of this compound via this method would involve reacting 1,3-dibromobenzene with two equivalents of (4-bromophenyl)tributylstannane, catalyzed by a palladium complex. nih.gov While effective, the Stille reaction has the disadvantage of using toxic organotin compounds and byproducts, which can complicate purification. rsc.org
These palladium-catalyzed methods are foundational for creating not only the parent compound but also more complex derivatives by incorporating substituted boronic acids or halides. thieme-connect.comresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Aryl-Aryl Bonds
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Citation |
| Suzuki Coupling | 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O/EtOH | 80 | High | thieme-connect.com |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | Current time information in Bangalore, IN. |
| Suzuki Coupling | 1,4-Diiodo-2,3,5,6-tetrakis(4-tert-butylphenyl)benzene | 4-Bromophenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | 81 | rsc.org |
| Stille Coupling | Bromophenyl triflate | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ (2) | N/A | 1,4-Dioxane | Reflux | Selective | nih.gov |
The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, provides another pathway to form aryl-aryl bonds. rsc.org This method is particularly relevant in surface-assisted synthesis to create well-ordered, low-dimensional nanostructures. For instance, precursors with a similar carbon skeleton, such as 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBPB) and 1,3-bis(para-bromophenyl)-5-(para-iodophenyl)benzene (BIB), have been used to form polymeric networks on coinage metal surfaces like Au(111) and Ag(111). diva-portal.orgrsc.org
The reaction involves the thermal deposition of the bromo-aryl precursor onto the metal surface, which catalyzes the dehalogenation and subsequent C-C bond formation. diva-portal.org While traditional Ullmann couplings require high temperatures (often around 200 °C), surface-catalyzed reactions can proceed under ultra-high vacuum conditions. diva-portal.orgrsc.org The flexibility of the molecular backbone can influence the regularity of the resulting polymer network, as seen with TBPB, which can form a variety of polygonal structures due to its conformational freedom. diva-portal.orgrsc.org
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a "bottom-up" approach to construct the central, highly substituted benzene ring. This strategy typically involves the reaction of a substituted cyclopentadienone (the diene) with an alkyne (the dienophile), which, after extrusion of carbon monoxide and subsequent aromatization, yields a hexa-substituted benzene derivative. lookchem.comamazonaws.com
A relevant example is the synthesis of 1,3-bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene, which begins with a Diels-Alder reaction between 1,2-bis(4-bromobenzoyl)ethylene and 2,3-dimethylbutadiene. preprints.org This initial cycloaddition forms the core carbocyclic ring that is later transformed. Similarly, the synthesis of hexakis(4-bromophenyl)benzene (B3049018) has been achieved through the Diels-Alder reaction of tetrakis(4-bromophenyl)cyclopentadienone with bis(4-bromophenyl)acetylene, showcasing the power of this method to create poly-brominated aryl systems. conicet.gov.ar This approach allows for the strategic placement of various substituents on the central benzene ring by choosing appropriately functionalized dienes and dienophiles.
Ullmann-type Reactions and Related Methodologies
Derivatization and Functionalization of the Bis(bromophenyl)benzene Core
The this compound scaffold can be chemically modified either by transforming the central benzene ring or by functionalizing the two peripheral bromophenyl rings.
The core structure can be altered to include various heterocyclic systems, leading to compounds with distinct properties.
Triazinane: A 1,3,5-triazinane (B94176) ring can be incorporated through a condensation reaction. For example, 1,3-bis(4-bromophenyl)-5-(propyl)-1,3,5-triazinane is synthesized by the reaction of 4-bromoaniline (B143363) with n-propylamine and formaldehyde (B43269) in a basic solution.
Imidazolium (B1220033): Imidazolium salts containing the bis(4-bromophenyl) motif are accessible. 1,3-bis(4-bromophenyl)imidazolium chloride can be prepared by reacting glyoxal, 4-bromoaniline, and paraformaldehyde in the presence of hydrochloric acid. numberanalytics.com This imidazolium salt is a stable precursor to N-heterocyclic carbenes and has been characterized by crystallographic studies.
Thiophene (B33073): Thiophene-fused derivatives have been synthesized. The reaction of a diketone intermediate with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) can lead to the formation of a thiophene ring. preprints.org For instance, 1,3-bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene was formed through the cyclization of a diketone precursor using P₄S₁₀. preprints.org
Table 2: Synthesis of Heterocyclic Derivatives
| Heterocycle | Starting Materials | Key Reagents | Product | Citation |
| Triazinane | 4-Bromoaniline, n-Propylamine, Formaldehyde | Basic solution | 1,3-bis(4-bromophenyl)-5-(propyl)-1,3,5-triazinane | |
| Imidazolium | Glyoxal, 4-Bromoaniline, Paraformaldehyde | HCl (aq) | 1,3-bis(4-bromophenyl)imidazolium chloride | numberanalytics.com |
| Benzo[c]thiophene | 4,5-bis(4-bromobenzoyl)-1,2-dimethylcyclohexene derivative | P₄S₁₀, NaHCO₃ | 1,3-bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene | preprints.org |
The bromine atoms on the two peripheral phenyl rings serve as versatile functional handles for further transformations, primarily through metal-catalyzed reactions or nucleophilic substitution.
A common modification is the conversion of the bromo groups into nitriles. This can be achieved through cyanation using copper(I) cyanide (CuCN) in a high-boiling solvent like quinoline (B57606) at reflux temperatures. preprints.org The resulting dinitrile compound can then serve as a precursor for other functional groups, such as amidines. preprints.org
Furthermore, the bromine atoms are ideal substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. For example, Suzuki coupling can be employed to attach various aryl or heteroaryl groups. This is demonstrated in the derivatization of analogous structures like 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, where the bromo groups are reacted with boronic acids of thiophene, furan, or pyridine (B92270) to create highly conjugated systems. thieme-connect.comresearchgate.net This strategy allows for the fine-tuning of the electronic and photophysical properties of the final molecule.
Synthesis of Unsymmetrically Substituted Analogs
The synthesis of unsymmetrically substituted analogs of this compound, where the two aryl groups at the 1 and 3 positions of the central benzene ring are different, requires strategic, stepwise methodologies. Unlike symmetrical derivatives, which can often be prepared in a single step from 1,3-dihalobenzenes and two equivalents of a single coupling partner, unsymmetrical analogs necessitate controlled, sequential reactions to introduce different substituents selectively. Key strategies involve sequential cross-coupling reactions, such as the Suzuki and Sonogashira couplings, and sequential reactions with organometallic reagents like Grignard reagents.
Sequential Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl and more complex aromatic systems. For unsymmetrical 1,3-diarylbenzenes, this typically involves a multi-step sequence starting from a dihalogenated benzene derivative.
A common approach begins with a monoreaction on a substrate like 1,3-dibromobenzene or 1,3,5-tribromobenzene (B165230). The challenge lies in controlling the reaction to favor the monosubstituted product over the disubstituted byproduct. Factors such as stoichiometry, reaction time, temperature, and the choice of catalyst and base can be tuned to optimize the yield of the intermediate. researchgate.net Once the first aryl group is installed, the remaining halogen atom serves as a handle for the second, different cross-coupling reaction.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a robust method for this purpose. A synthetic sequence could involve:
Reacting 1,3-dibromobenzene with one equivalent of a specific arylboronic acid (Ar¹-B(OH)₂) to form 1-aryl-3-bromobenzene.
Isolating this monosubstituted intermediate.
Reacting the 1-aryl-3-bromobenzene with a different arylboronic acid (Ar²-B(OH)₂) to yield the unsymmetrical 1-aryl-3-aryl'-benzene.
This stepwise approach was utilized in the synthesis of N,N,N′,N′-tetrasubstituted 1,3-bis(4-aminophenyl)azulenes, which involved an initial Suzuki-Miyaura coupling with 4-bromophenylboronic acid, followed by a subsequent Pd-catalyzed amination reaction. researchgate.net Similarly, unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized by coupling a bromo-substituted precursor with a boronic acid pinacol (B44631) ester, demonstrating the versatility of this method. mdpi.com
Sonogashira Coupling: The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is another effective tool. Research on the regiocontrolled Sonogashira cross-coupling of 1,3,5-tribromobenzene has shown that mono-, di-, and tri-alkynylated products can be selectively formed by carefully controlling the reaction conditions. researchgate.net By stopping the reaction after the first coupling, a mono-alkynylated dibromobenzene intermediate can be isolated. This intermediate can then be subjected to a second Sonogashira coupling with a different terminal alkyne or another type of cross-coupling reaction to build the unsymmetrical product.
The table below summarizes the effect of reaction conditions on the regioselective Sonogashira coupling of 1,3,5-tribromobenzene with an arylacetylene, highlighting the possibility of isolating the mono-coupled product, which is a key step for synthesizing unsymmetrical analogs.
| Entry | Solvent | Et₃N (equiv.) | Yield of Mono-adduct (%) | Yield of Di-adduct (%) |
|---|---|---|---|---|
| 1 | Toluene/water (1:1) | 4 | 74 | 20 |
| 2 | Toluene/water (1:1) | 3 | 80 | 12 |
| 3 | Toluene/water (1:1) | 2 | 90 | 8 |
| 4 | Toluene | 2 | 62 | 3 |
| 5 | Water | 2 | 70 | 5 |
| 6 | Toluene/water (1:1) | 1 | 78 | 18 |
Data adapted from a study on regiocontrolled Sonogashira reactions. researchgate.net
Sequential Grignard Reactions
An alternative strategy involves the sequential reaction of a polyhalogenated benzene with different Grignard reagents. This method has been successfully applied to the synthesis of diverse 1-bromo-3,5-diarylbenzene compounds. researchgate.net The synthesis starts with a precursor like 2,4,6-tribromoiodobenzene. A halogen-magnesium exchange reaction is performed first, followed by sequential C-C bond formation with different aryl Grignard reagents to afford the unsymmetrically substituted terphenyl backbone. researchgate.net This demonstrates that by choosing the appropriate starting material and reaction sequence, distinct aryl groups can be introduced at the 1 and 3 positions.
| Method | Starting Material Example | Key Intermediate | Reaction Type | Reference |
|---|---|---|---|---|
| Sequential Suzuki Coupling | 1,3-Dibromobenzene | 1-Aryl-3-bromobenzene | Pd-catalyzed C-C coupling | researchgate.netmdpi.com |
| Sequential Sonogashira Coupling | 1,3,5-Tribromobenzene | 1-Alkynyl-3,5-dibromobenzene | Pd-catalyzed C-C coupling | researchgate.net |
| Sequential Grignard Reaction | 2,4,6-Tribromoiodobenzene | Terphenyl Grignard reagent | Halogen-metal exchange; C-C coupling | researchgate.net |
These methodologies underscore the importance of controlled, stepwise synthesis for accessing complex, unsymmetrical aromatic structures derived from the this compound scaffold.
Advanced Structural Characterization and Conformational Analysis of 1,3 Bis 4 Bromophenyl Benzene Frameworks
X-ray Crystallographic Analysis of Bis(bromophenyl)benzene Derivatives
X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been instrumental in understanding the conformational intricacies of various bis(bromophenyl)benzene derivatives.
The conformation of bis(bromophenyl)benzene derivatives is largely defined by the dihedral angles between the planar phenyl and other heterocyclic or functional groups. These angles are influenced by steric hindrance and electronic effects imparted by the bromine substituents.
In derivatives incorporating a central heterocyclic ring, such as pyrazole (B372694) or imidazole, the phenyl rings exhibit significant twisting. For instance, in 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the central pyrazole ring is not planar but adopts a flattened envelope conformation. nih.gov The dihedral angles between this pyrazole ring and the N- and C-bound benzene (B151609) rings are 7.73 (13)° and 11.00 (13)°, respectively. In contrast, the benzene ring at the chiral carbon atom is almost perpendicular to the pyrazole ring, with a dihedral angle of 79.53 (13)°. nih.gov
| Compound | Ring 1 | Ring 2 / Group | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Pyrazole Ring | N-bound Benzene Ring | 7.73 (13) | nih.gov |
| Pyrazole Ring | Cimine-bound Benzene Ring | 11.00 (13) | nih.gov | |
| Pyrazole Ring | Chiral C-bound Benzene Ring | 79.53 (13) | nih.gov | |
| 1,3-Bis(4-bromophenyl)imidazolium chloride dihydrate | Imidazolium (B1220033) Ring | Benzene Ring | 12.9 (3) | iucr.orgnih.gov |
| Benzene Ring | Benzene Ring | 25.60 (13) | iucr.orgnih.gov | |
| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | 4-Bromophenyl Ring | 4-Bromophenyl Ring | 51.56 (2) | nih.gov |
| (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one | Bromobenzene Ring | Bromobenzene Ring | 83.1 (4) | iucr.org |
The solid-state arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. In bis(bromophenyl)benzene derivatives, these include hydrogen bonds, halogen bonds (C-H···Br), and π-π stacking interactions, which collectively stabilize the crystal lattice.
| Compound | Interaction Type | Description / Distance | Reference |
|---|---|---|---|
| 1,3-Bis(4-bromophenyl)imidazolium chloride dihydrate | O—H···Cl Hydrogen Bonds | Forms supramolecular chains mediated by {⋯HOH⋯Cl}2 synthons. | nih.gov |
| π–π Stacking | Between imidazolium rings, centroid-centroid distance = 3.687 (3) Å. | nih.gov | |
| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C—H···N | Consolidates molecules into a 3-D network. | nih.gov |
| C—H···Br | nih.gov | ||
| (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | C—H···π | Links molecules into a zigzag chain propagating along rsc.org. | nih.gov |
| 1,3-bis(4-bromophenyl)prop-2-en-1-one | C—H···O and C—Br interactions | Contribute to the stability of the crystal packing. | iucr.org |
| (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one | C—H···O and C—H···Br | Links molecules in the crystal. | iucr.org |
Molecular Conformation and Dihedral Angles
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital for confirming the structure of newly synthesized compounds in solution and solid states.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, the structure of 1,3-bis(4-bromophenyl)-5-(propyl)-1,3,5-triazinane was characterized using ¹H and ¹³C-NMR spectroscopy. eurjchem.com The ¹³C NMR spectrum of 1-(p-Aminophenyl)-3,5-bis(p-bromophenyl)benzene shows distinct signals for all carbon atoms, confirming the molecular structure. rsc.org
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of 1,3,5-Tris(4-bromophenyl)benzene (B1296842), recorded using a KBr-pellet technique, provides characteristic absorption bands for the aromatic C-H and C-Br bonds. nih.gov
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 1-(p-Nitrophenyl)-3,5-bis(p-bromophenyl)benzene | 13C NMR (100 MHz) | CDCl3 | 122.5, 124.4, 125.4, 126.3, 128.2, 129.0, 132.3, 139.4, 140.5, 142.0, 147.2, 147.5 | rsc.org |
| 1-(p-Aminophenyl)-3,5-bis(p-bromophenyl)benzene | 13C NMR (100 MHz) | CDCl3 | 115.5, 121.9, 123.7, 124.6, 128.3, 129.0, 130.9, 132.0, 140.1, 141.3, 142.7, 146.4 | rsc.org |
| 1,3-bis(3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzene | 1H NMR (400 MHz) | CDCl3 | 7.68 (d, J = 8.4 Hz, 4H), 7.33-7.13 (m, 8H), 7.05 (d, J = 8.0 Hz, 2H), etc. | acgpubs.org |
| Compound | Technique | Characteristic Bands (cm-1) | Reference |
|---|---|---|---|
| 1,3-bis(3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzene | KBr | 3043, 2967, 2935, 1589, 1459, 1348, 1301, 1258, 1246, 1142, 1068, 1009, 963, 823, 748, 526 | acgpubs.org |
| 2,6-Dimethyl-4-(4-bromophenyl)-3,5-dicarbomethoxy-1,4-dihydropyridine | KBr | 3319 (N-H), 1698 (C=O), 1650, 1483, 1462, 1435, 1215 | sbq.org.br |
| 1-(p-Nitrophenyl)-3,5-bis(p-bromophenyl)benzene | KBr | 3086, 1592, 1514, 1479, 1345, 1071, 1008, 852, 822, 740, 690 | rsc.org |
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly employed to determine the molecular weight of a compound, which serves as a crucial confirmation of its identity and elemental composition.
For example, in the characterization of 1,4-bis((4-bromophenyl)thio)benzene, a related compound, electrospray ionization mass spectrometry (ESI+-MS) was used. The calculated m/z value for the molecular ion [C₁₈H₁₂Br₂S₂]⁺ was 449.9, and the experimentally found value was also 449.9, providing strong evidence for the successful synthesis of the target molecule. rsc.org Similarly, for a sulfonyl derivative, 1,4-bis((4-bromophenyl)sulfonyl)benzene, the calculated m/z for [C₁₈H₁₂Br₂O₄S₂]⁺ was 513.9, and the found value was 513.8, further validating the assigned structure. rsc.org
| Compound | Formula | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 1,4-bis((4-bromophenyl)thio)benzene | C18H12Br2S2 | ESI+ | 449.9 | 449.9 | rsc.org |
| 1,4-bis((4-bromophenyl)sulfonyl)benzene | C18H12Br2O4S2 | ESI+ | 513.9 | 513.8 | rsc.org |
Computational and Theoretical Investigations of 1,3 Bis 4 Bromophenyl Benzene Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for determining ground-state properties by calculating the electron density.
Detailed Research Findings: For a molecule like 1,3-bis(4-bromophenyl)benzene, a DFT analysis would typically be performed using a functional like B3LYP or M06 combined with a basis set such as 6-311G(d,p). The primary outputs of such a study are the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. scribd.com
The analysis also yields molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In this compound, the electron-rich regions would likely be centered on the benzene (B151609) rings and bromine atoms, while hydrogen atoms would represent electron-deficient areas. Natural Bond Orbital (NBO) analysis is another tool used to study charge transfer and hyperconjugative interactions within the molecule.
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | Negative value (e.g., ~ -6.0 to -7.0 eV) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Negative value (e.g., ~ -1.0 to -2.0 eV) | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Determines chemical reactivity, kinetic stability, and optical properties. scribd.com |
| Dipole Moment | Non-zero value due to asymmetric bromine substitution. | Influences solubility and intermolecular interactions. |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
To investigate the optical characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is used to calculate excited-state properties, such as electronic transition energies and oscillator strengths, which correspond to absorption peaks in a UV-Visible spectrum.
Detailed Research Findings: A TD-DFT calculation, often performed in a solvent model like the Polarizable Continuum Model (CPCM) to simulate realistic conditions, would predict the absorption maxima (λ_max) for this compound. researchgate.net The primary electronic transitions for this type of aromatic system are typically π→π* transitions. For instance, in a similar compound, 1,3-bis(4-bromophenyl)triazene, TD-DFT calculations showed absorption maxima resulting from a mix of metal-to-ligand charge transfer (MLCT) and π→π* characters. researchgate.net For this compound, the transitions would be localized on the phenyl rings. The results help interpret experimental spectra and understand how the molecule interacts with light. arxiv.org
| Transition | Calculated Wavelength (λ_max) | Oscillator Strength (f) | Assignment |
|---|---|---|---|
| S₀ → S₁ | ~280-300 nm | High | π→π* transition (HOMO to LUMO) |
| S₀ → S₂ | ~240-260 nm | Moderate | π→π* transition (e.g., HOMO-1 to LUMO) |
Molecular Dynamics (MD) Simulations in Understanding Molecular Behavior
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on molecular conformations, dynamics, and thermodynamic properties.
Detailed Research Findings: For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or as part of a larger assembly. nasa.gov Studies on the related compound 1,3,5-tris(4-bromophenyl)benzene (B1296842) have used MD simulations to investigate nucleation and cluster formation from solution, revealing that interactions between the aromatic cores are the dominant supramolecular motif. nih.govresearchgate.net Such simulations for the 1,3-bis isomer would clarify how the molecules arrange themselves, providing insight into the early stages of crystal growth or self-assembly on surfaces. MD simulations are also essential for predicting bulk mechanical properties, like Young's modulus, by simulating the response of a representative volume of the material to mechanical deformations. nasa.gov
Computational Analysis of Noncovalent Interactions within Assembled Structures
Noncovalent interactions are the dominant forces governing the self-assembly of molecules into ordered supramolecular structures. For halogenated aromatic compounds, interactions like halogen bonding (Br···Br), C-H···π, and π···π stacking are critical.
Detailed Research Findings: A computational analysis of this compound would focus on identifying and quantifying these weak interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these bonds. researchgate.netosti.gov In related bromophenyl compounds, studies have identified significant intermolecular contacts, including C–H···N, C–H···Cl, halogen bonds, and π···π stacking, which stabilize the crystal lattice. nih.gov The bromine atoms in this compound would be expected to participate in halogen bonding, a directional interaction where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. mdpi.com The analysis of these interactions is fundamental to crystal engineering and designing materials with specific packing motifs. researchgate.net
| Interaction Type | Description | Role in Structural Assembly |
|---|---|---|
| Halogen Bonding (C-Br···Br-C) | A directional interaction between the electrophilic tip of one bromine atom and the equatorial region of another. | Directs molecular packing and can lead to specific linear or layered motifs. mdpi.com |
| π···π Stacking | Attractive interaction between the electron clouds of adjacent benzene rings. | Contributes significantly to the stabilization of crystal structures and assembled layers. |
| C-H···π Interaction | A weak hydrogen bond between a C-H bond and the face of a π system (benzene ring). | Provides additional stability and influences the orientation of molecules. |
| van der Waals Forces | General attractive/repulsive forces between molecules. | Governs the overall packing density and contributes to the lattice energy. osti.gov |
Theoretical Predictions of Photochromic Behavior
Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Theoretical predictions can help identify potential photochromic molecules by analyzing their electronic states and the energy barriers between isomers.
Detailed Research Findings: While this compound itself is not a classic photochrome, its derivatives could be designed to exhibit this behavior. Theoretical investigations are key to predicting such properties. For example, studies on other diarylethenes and chromenes show that TD-DFT calculations can elucidate the mechanism of photo-induced isomerization by mapping the potential energy surfaces of the ground and excited states. researchgate.netnih.gov For a derivative of this compound to be photochromic, it would need to contain a photoswitchable unit. Computational analysis would involve optimizing the geometries of both isomers (e.g., open and closed forms) and calculating the absorption spectra to confirm a spectral shift. beilstein-journals.org The energy barrier for the thermal back-reaction can also be calculated to predict the stability of the isomers.
Supramolecular Assembly and Host Guest Chemistry of 1,3 Bis 4 Bromophenyl Benzene Derivatives
Investigation of Halogen Bonding and Aromatic Interactions (e.g., π-π stacking) in Solid-State Architectures
The solid-state structures of derivatives of 1,3-bis(4-bromophenyl)benzene are significantly influenced by a combination of halogen bonding and aromatic interactions, such as π-π stacking. mdpi.com The bromine atoms on the phenyl rings can act as halogen bond donors, forming directional interactions with suitable acceptors. mdpi.com These interactions, along with π-π stacking between the electron-rich aromatic rings, play a crucial role in dictating the packing of these molecules in the crystalline state.
In chalcone (B49325) derivatives incorporating bromophenyl groups, such as 1,3-bis(4-bromophenyl)prop-2-en-1-one, the crystal packing is stabilized by weak intermolecular C—H···O interactions and aromatic π-π stacking. iucr.orgresearchgate.net For instance, in (2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, weak π-π stacking interactions with a centroid-to-centroid distance of 3.3466 (14) Å contribute to the stability of the crystal packing. iucr.org Similarly, in (E)-1-(4-Bromophenyl)but-2-en-1-one, weak π–π stacking interactions between adjacent molecules are observed with a centroid-to-centroid distance of 3.724 (1) Å. iucr.org
The interplay between different types of non-covalent interactions is evident in the structural diversity observed in related compounds. For example, in 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, the packing interactions are highly dependent on the length of the alkoxy chain. mdpi.com One derivative is dominated by C–Br...π(arene) interactions, while another exhibits a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. mdpi.com This highlights the subtle balance of forces that governs the final solid-state architecture.
Computational studies on 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) have shown that interactions between the aromatic cores are the primary supramolecular motif in both prenucleation clusters and the crystalline state. nih.govresearchgate.net These interactions lead to the formation of dimers and trimers with crystal-like local arrangements. nih.govresearchgate.net
Table 1: Examples of Intermolecular Interactions in Bromophenyl-Containing Compounds
| Compound | Interacting Groups | Type of Interaction | Distance (Å) | Reference |
| (2E)-1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Aromatic Rings | π-π stacking | 3.3466 (14) | iucr.org |
| (E)-1-(4-Bromophenyl)but-2-en-1-one | Aromatic Rings | π-π stacking | 3.724 (1) | iucr.org |
| 1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one | Aromatic Rings | π-π stacking | 3.7072 (18) & 3.6326 (18) | researchgate.net |
| 1,3-Diiodo-4-methoxy-2-nitrobenzene | Aromatic Rings | π-π stacking | 3.865 (3) | researchgate.net |
Formation of Supramolecular Chains and Networks
Derivatives of this compound are effective tectons for the construction of one- and two-dimensional supramolecular structures. The directional nature of halogen bonds and the potential for multiple interaction sites on the molecule facilitate the formation of extended chains and networks.
For instance, co-crystallization of halogen-bond donors like 1,2-diiodoperchlorobenzene with acceptors can lead to the formation of zigzag molecular networks held together by I⋯N halogen bonds. iucr.orgiucr.org In these structures, the donor acts as a bent node and the acceptor as a linear linker, forming an extended solid. iucr.orgiucr.org Neighboring chains can further pack through Cl⋯π interactions, resulting in a supramolecular two-dimensional sheet. iucr.orgiucr.org
The formation of supramolecular chains is also observed in other systems. For example, molecules of 2,6-diiodo-4-nitrophenol (B1216091) are linked by O—H⋯O hydrogen bonds and iodo–nitro interactions into sheets, which are then connected into a three-dimensional framework by aromatic π–π-stacking interactions. researchgate.net In another case, molecules of C13H9IN2O2 are linked into chains by a single C—H⋯O hydrogen bond, and these chains are further organized into sheets by two independent aromatic π–π-stacking interactions. researchgate.net
The synthesis of metallo-organic ligands starting from tris(4-bromophenyl)benzene has been shown to lead to the assembly of dimetallic and trimetallic supramolecules. bohrium.com These complex structures are formed through the coordination of the ligand to metal centers, demonstrating the versatility of the bromophenylbenzene scaffold in creating intricate, higher-order assemblies. bohrium.com
Enclathration Phenomena and Solvent Inclusion Effects
The ability of this compound derivatives to form host-guest complexes, or clathrates, is a significant aspect of their supramolecular chemistry. The voids created within the supramolecular frameworks formed by these molecules can accommodate solvent molecules or other small guest species.
Studies on tris(p-halogen-phenyl) substituted benzene-1,3,5-tricarboxamides have shown that the choice of solvent during crystallization has a profound influence on the resulting solid-state structure. acs.org The bromo analogue of this compound forms two different solvates from THF and DMF, respectively. acs.org These solvates exhibit different molecular and supramolecular geometries to accommodate the inclusion of the solvent molecules within the crystal lattice. acs.org
The enclathration of aliphatic alcohols by 1,4-Bis(4,5-bis(4-bromophenyl)-imidazolyl)benzene has also been reported, highlighting the role of the host in selectively including guest molecules. acs.orgresearchgate.net The formation of inclusion compounds is dependent on molecular recognition between the host and guest, and the stability of these complexes is governed by secondary interactions within the crystal packing. researchgate.net
In some cases, the solvent inclusion is reversible. acs.org For example, a series of solvatomorphs of a π-conjugated organic chromophore exhibited reversible solvent exchange properties, which is a rare phenomenon. acs.org This highlights the dynamic nature of these host-guest systems and their potential for applications in areas such as sensing and separation.
Surface-Assisted Self-Assembly and Nanostructure Formation
The self-assembly of this compound derivatives on surfaces provides a powerful method for the bottom-up fabrication of well-defined nanostructures. The interaction between the molecule and the substrate, combined with intermolecular forces, can be precisely controlled to create one- and two-dimensional covalent networks. mdpi.comacs.org
The deposition of 1,3,5-tris(4-bromophenyl)benzene (TBB) on various surfaces, including Au(111) and Ag(111), has been extensively studied. acs.orgacs.orgresearchgate.netdiva-portal.org On Au(111), TBB can form porous supramolecular networks. acs.org Thermal annealing can then be used to induce on-surface Ullmann coupling, where the C-Br bonds are activated to form C-C bonds between the molecules, resulting in the formation of a covalent network. acs.orgacs.org However, due to the flexibility of the TBB skeleton, the resulting network can be composed of various polygons, not just the expected hexagonal pores. acs.orgresearchgate.net
A hierarchical approach can be used to improve the long-range order of the resulting nanostructures. mdpi.comacs.org For example, using 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene (BIB), which has both iodine and bromine substituents, allows for a two-step reaction. mdpi.comacs.orgnih.gov The more reactive C-I bonds can be activated at a lower temperature to form linear chains, which then act as a template for the subsequent C-Br bond activation at a higher temperature to form a more ordered 2D network. mdpi.comacs.orgnih.gov
The choice of substrate also plays a crucial role in the self-assembly process. nih.gov On Ag(111), the interplay between molecule-substrate interaction and intermolecular halogen bonding leads to a periodic arrangement of TBB molecules. nih.gov On a Si(111) surface, two different types of arrangements can be observed, one periodic and one random, depending on the balance of interactions. nih.gov
Polymerization and Macromolecular Architectures Derived from 1,3 Bis 4 Bromophenyl Benzene Monomers
Synthesis of Extended Polyaromatic Systems
1,3-bis(4-bromophenyl)benzene and its derivatives are key precursors in the synthesis of extended polyaromatic hydrocarbons (PAHs). These reactions often employ coupling strategies to form new carbon-carbon bonds, leading to larger, conjugated systems. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,3-bis(4-bromophenyl)imidazolium bromide with 1,3,5-tri(4-pinacholatoborolanephenyl)benzene has been used to create imidazolium-based organic ionic polymers. symbiosisonlinepublishing.com This method allows for the in situ formation of well-dispersed palladium nanoparticles within the polymer matrix. symbiosisonlinepublishing.com
Another approach involves the synthesis of fluorinated polyaromatic hydrocarbons (PAHs) using 1-indanone (B140024) intermediates. beilstein-journals.org This multi-step process includes an intramolecular Friedel–Crafts acylation to form the indanone, which is then cyclized to yield the final fluorinated PAH. beilstein-journals.org Furthermore, the synthesis of linear and cyclic polycyclopentadienones and polyphenylenes has been explored, demonstrating the versatility of these building blocks in creating both low and high band gap semiconducting materials. uvm.edu
Two-Dimensional (2D) Polymer Network Construction
The construction of two-dimensional polymers represents a significant area of research, aiming to create sheet-like, covalently bonded molecular networks. scispace.com this compound and its analogues are crucial monomers in this field due to their ability to form porous and ordered structures on surfaces.
On-Surface Polymerization Strategies
On-surface polymerization is a powerful bottom-up technique for fabricating covalent nanostructures that are often inaccessible through traditional synthesis. scispace.com The Ullmann coupling reaction, which involves the dehalogenation and subsequent coupling of aryl halides on a metal surface, is a widely used strategy. scispace.com When 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), a related monomer, is deposited on surfaces like Au(111), it can form 2D polyphenylene networks. researchgate.netacs.org However, the flexibility of the TBB skeleton can lead to the formation of various polygons, not just the desired hexagonal pores. researchgate.netacs.org
To achieve greater control over the polymerization process, hierarchical or sequential growth strategies have been developed. This involves using monomers with different halogen substituents that have varying bond dissociation energies. For example, 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene (BIB) has been used on Au(111) surfaces. mdpi.com The C-I bond, being weaker, cleaves at room temperature to form dimers, while the stronger C-Br bond requires a higher temperature to activate, allowing for a stepwise formation of the 2D network. mdpi.com The use of different metal substrates, such as Ag(111), can also influence the regularity of the resulting covalent networks, with Ag(111) sometimes yielding more ordered structures compared to Au(111) or Cu(111). rsc.orgrsc.org This is attributed to the formation of more stable organometallic intermediates that allow for error correction before irreversible C-C bond formation. rsc.orgrsc.org
Control over Pore Structures and Network Regularity
A significant challenge in the synthesis of 2D polymers is controlling the pore structure and achieving long-range order. scispace.com The inherent irreversibility of C-C bond formation can lead to topological defects. scispace.com The choice of monomer and substrate plays a critical role in determining the final network structure. For instance, the on-surface polymerization of TBB on Au(111) often results in a network with a variety of polygonal pores due to the monomer's conformational flexibility. researchgate.netacs.org
Researchers have explored various strategies to improve network regularity. One approach is the use of more rigid monomer backbones to reduce conformational freedom. Another is the hierarchical activation of different halogen atoms, as seen with BIB, which allows for a more controlled, stepwise polymerization process. mdpi.com The substrate also has a profound effect; for example, polymerization of a TBB analogue on Ag(111) has been shown to produce more regular networks compared to those formed on Au(111) or Cu(111). rsc.org This is attributed to the formation of well-ordered organometallic intermediates on the Ag(111) surface, which can self-correct before the final covalent bonds are formed. rsc.orgrsc.org
Fabrication of Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs) from Bis-Aryl Bromide Precursors
Porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. the-innovation.orgacs.org These materials are known for their high surface areas, thermal stability, and tunable properties. the-innovation.orgacs.org Bis-aryl bromide precursors, such as this compound derivatives, are instrumental in the synthesis of these frameworks.
The Yamamoto-type Ullmann reaction is a common method for synthesizing PAFs. the-innovation.orgrsc.org For example, PAF-5, composed solely of phenyl rings, was synthesized from 1,3,5-tris(4-bromophenyl)benzene. rsc.org This material exhibits a high surface area and is effective in adsorbing organic pollutants. rsc.org Similarly, molecularly imprinted PAFs have been developed for specific molecular recognition tasks. acs.org In one instance, a UO₂²⁺-imprinted complex was copolymerized with 1,3,5-tris(4-bromophenyl)benzene and p-divinylbenzene via a Heck coupling reaction to create a PAF network for selective uranium capture. acs.org
COFs, which are crystalline by definition, are also synthesized from similar precursors. researchgate.netacs.org The on-surface synthesis of 2D COFs from 1,3,5-tris(4-bromophenyl)benzene on a Cu(111) substrate has been shown to produce a honeycomb nanopore array. researchgate.net The predictable and ordered nature of COFs allows for the precise positioning of functional groups, making them promising for applications in electronics and catalysis. acs.orgnih.gov
| Framework | Monomer(s) | Synthesis Method | Key Feature |
| PAF-5 | 1,3,5-tris(4-bromophenyl)benzene | Yamamoto-type Ullmann reaction | High surface area for organic pollutant adsorption. rsc.org |
| UO₂²⁺-imprinted PAF | UO₂²⁺-imprinted complex, 1,3,5-tris(4-bromophenyl)benzene, p-divinylbenzene | Heck coupling reaction | Selective recognition of uranyl ions. acs.org |
| 2D COF | 1,3,5-tris(4-bromophenyl)benzene | On-surface polymerization on Cu(111) | Honeycomb nanopore array. researchgate.net |
Engineering Thermally Stable Polymeric Materials
The rigid aromatic structure of this compound and its derivatives contributes to the high thermal stability of the resulting polymers. This is a crucial property for materials intended for use in high-performance applications.
Polymers derived from these monomers, such as Porous Aromatic Frameworks (PAFs), exhibit excellent thermal stability. For example, PAF-1, synthesized from tetrakis(4-bromophenyl)methane, is stable up to 520 °C in air. acs.org Similarly, PAFs synthesized from 1,3,5-tris(4-bromophenyl)benzene also show high thermal stability. rsc.org
The synthesis of various poly(imino ether)s through palladium-catalyzed polycondensation of 4,4'-dibromodiphenyl ether with aromatic diamines has also yielded polymers with high thermal stability and decomposition temperatures. researchgate.net These high-performance polymers are considered for applications as engineering plastics. researchgate.net The inherent stability of the aromatic C-C and C-N bonds formed during polymerization, combined with the rigid nature of the monomer units, leads to materials that can withstand high temperatures without significant degradation.
| Polymer Type | Monomer Example | Key Property |
| Porous Aromatic Framework (PAF-1) | tetrakis(4-bromophenyl)methane | Thermally stable up to 520 °C in air. acs.org |
| Poly(imino ether)s | 4,4'-dibromodiphenyl ether, aromatic diamines | High decomposition temperatures. researchgate.net |
| Porous Aromatic Framework (PAF-5) | 1,3,5-tris(4-bromophenyl)benzene | High thermal stability. rsc.org |
Applications Oriented Research of 1,3 Bis 4 Bromophenyl Benzene Derivatives in Advanced Materials
Development of Materials for Optoelectronic Devices
The inherent characteristics of 1,3-bis(4-bromophenyl)benzene, such as its high thermal stability and wide bandgap, make its derivatives prime candidates for use in optoelectronic applications. Researchers have successfully modified this core structure to create materials with specific light-emitting and light-responsive properties.
Derivatives of this compound have been investigated for their potential as host materials, electron transport materials, and emitters in OLEDs. The meta-terphenyl-like core provides a high triplet energy level, which is crucial for efficiently hosting phosphorescent emitters and preventing exciton (B1674681) quenching.
For instance, m-terphenyl (B1677559) compounds with oxadiazole moieties have been synthesized using 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, a related boronic ester derivative of the 1,3-bis(phenyl)benzene structure. google.com These materials, when used as electron transport layers in OLEDs, have demonstrated the ability to enhance device efficiency by confining excitons within the emitting layer. google.com A notable example is a device that achieved a maximum external quantum efficiency (EQE) of 5.6% and a high color purity with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.08). google.com
Furthermore, the incorporation of carbazole (B46965) units onto the 1,3-bis(phenyl)benzene framework has yielded promising host materials. rsc.org These materials leverage the excellent hole-transporting properties of carbazole while maintaining the high triplet energy of the benzene (B151609) core. In one study, a green phosphorescent OLED employing a carbazole-based derivative as the host demonstrated a maximum current efficiency of 38.60 cd/A and a brightness of 26,473 cd/m². rsc.org
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Brightness (cd/m²) | Emission Color |
|---|---|---|---|---|---|
| Oxadiazole-substituted | Electron Transport Material | 5.6% | 3.1 cd/A | 1,850 cd/m² | Blue |
| Carbazole-substituted | Host Material | Not Reported | 38.60 cd/A | 26,473 cd/m² | Green |
| Benzophenone-based | Host Material | 25.3% | Not Reported | Not Reported | Green |
Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are at the heart of light-responsive systems. Derivatives of this compound have been explored as scaffolds for creating novel photochromic molecules. These molecules can switch between two isomers when exposed to specific wavelengths of light, a property essential for applications like optical data storage and molecular switches. mdpi.comacs.org
Research has shown that introducing photochromic units, such as diarylethenes, onto a molecular backbone can create systems where light can control the material's properties. researchgate.net For example, the synthesis of asymmetric dihetarylethenes containing a 5-(4-bromophenyl)-2-methylthiophene fragment has led to compounds exhibiting photochromic and fluorescent properties in solution. researchgate.net These materials show thermally stable photoinduced cyclic isomers, a key feature for practical applications. researchgate.net The reversible isomerization is typically between an open, colorless form and a closed, colored form, triggered by UV and visible light, respectively. mdpi.com
Organic Light-Emitting Diode (OLED) Components
Exploration in Molecular Electronics and Single-Molecule Devices
The precise structure of this compound derivatives makes them ideal candidates for fundamental studies in molecular electronics, where the goal is to use individual molecules as electronic components.
A significant area of research has been the design of single-molecule diodes. Theoretical studies have predicted that introducing asymmetry into molecules with a biphenylethane-based backbone, a structure related to this compound, can lead to significant rectification of electric current. uu.nlrsc.org This means the molecule allows current to flow more easily in one direction than the other, which is the fundamental property of a diode.
The synthesis of these molecular wires often starts from precursors like 1,2-bis(4-bromophenyl)ethane. uu.nlrsc.org By unsymmetrically substituting this backbone with electron-donating and electron-withdrawing groups, researchers can create a potential gradient across the molecule. uu.nl Theoretical models have predicted that such molecular diodes could achieve rectification ratios as high as 1500, far exceeding the values typically seen in experimental setups. uu.nl
Understanding how charge moves through a single molecule is crucial for designing molecular electronic devices. The extended π-conjugated systems present in derivatives of this compound facilitate charge transport. escholarship.org These materials can act as molecular wires, allowing electrons or holes to move along the molecule's length.
Studies on related hole-transporting materials, such as those based on 1,4-bis(carbazolyl)benzene, have shown that the charge carrier mobility can be tuned by modifying the peripheral groups. The rigid core provided by the bis(phenyl)benzene structure ensures good thermal stability, while the addition of moieties like diphenylamine (B1679370) enhances hole injection and transport properties. The charge transport in these systems is often investigated using techniques like time-of-flight measurements and by fabricating field-effect transistors.
Design and Synthesis of Molecular Diodes
Research into Adsorptive Materials and Membranes
The rigid and well-defined structure of this compound makes it an excellent building block for creating porous materials with high surface areas and specific adsorption properties.
Researchers have used 1,3,5-tris(4-bromophenyl)benzene (B1296842), a closely related trigonal monomer, to synthesize porous aromatic frameworks (PAFs) and conjugated microporous polymers (CMPs). nih.govthe-innovation.org These materials are created through polymerization reactions, such as Yamamoto or Suzuki coupling, which link the monomer units into a three-dimensional network. nih.gov
The resulting materials exhibit high Brunauer-Emmett-Teller (BET) surface areas, with some PAFs reaching values over 1500 m²/g. the-innovation.org This high surface area, combined with a network of micropores and mesopores, makes these materials highly effective for gas storage and separation. For example, PAF-5, synthesized from 1,3,5-tris(4-bromophenyl)benzene, has shown significant adsorption capacity for gases like hydrogen and carbon dioxide. the-innovation.org Furthermore, by incorporating functional groups into the polymer network, the selectivity for specific adsorbates can be enhanced. For instance, CMPs synthesized with nitrogen-containing monomers have shown improved adsorption of heavy metal ions from water. sci-hub.se
Table 2: Properties of Adsorptive Materials Derived from Phenylbenzene Precursors
| Material Name | Precursor | Synthesis Method | BET Surface Area (m²/g) | Key Application |
|---|---|---|---|---|
| PAF-5 | 1,3,5-tris(4-bromophenyl)benzene | Yamamoto Coupling | 1503 | Gas Adsorption |
| YBN | 1,3,5-tris(4-bromophenyl)benzene | Yamamoto Coupling | 1255 | Not Specified |
| NCMP-I | bis(4-bromophenyl)amine and 1,3,5-triethynylbenzene | Sonogashira-Hagihara Cross-Condensation | 945 | Heavy Metal Adsorption |
| PPN-5 | tetrakis(4-bromophenyl)germane | Modified Yamamoto Coupling | 4267 | Gas Storage |
Sensor Development Based on Molecular Recognition Principles
The principle of molecular recognition, where a host molecule is designed to selectively bind to a specific guest molecule or ion (analyte), is fundamental to the development of advanced chemical sensors. This interaction triggers a measurable signal, such as a change in fluorescence or an electrochemical response, allowing for the detection and quantification of the target analyte. Derivatives of this compound have been explored as foundational building blocks for creating sophisticated sensor systems due to their structural characteristics, which allow for the construction of specific binding sites.
Research in this area has led to the development of polymeric chemosensors that demonstrate high sensitivity and selectivity for certain metal ions. These sensors often operate on the basis of fluorescence quenching, where the interaction between the sensor and the analyte leads to a decrease in the sensor's fluorescence intensity.
One notable example involves a fluorescent polymer derived from a modified this compound structure. A novel conjugated polymer, referred to as PDBDBM, was synthesized for the express purpose of detecting copper (II) and iron (III) ions. mdpi.com This polymer was created through the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene and 1,3-bis(4-bromophenyl)propane-1,3-dione . mdpi.com The latter monomer, a derivative of the core this compound structure, incorporates a propane-1,3-dione linker which plays a crucial role in the molecular recognition process.
The resulting polymer, PDBDBM, exhibits a strong green photoluminescence when exposed to UV light. mdpi.com The key to its function as a sensor lies in the principle of fluorescence quenching upon interaction with specific metal ions. When solutions containing Cu²⁺ or Fe³⁺ are introduced, these ions coordinate with the polymer, leading to a significant and measurable decrease in its fluorescence. mdpi.com This quenching effect is highly selective for Cu²⁺ and Fe³⁺ over other metal ions. mdpi.com The change in photoluminescence intensity is so pronounced that it can be observed with the naked eye under a UV lamp, which is advantageous for creating simple, real-time detection methods. mdpi.com
The sensitivity of this polymer-based sensor has been quantified, demonstrating its potential for detecting trace amounts of these metal ions. The research findings indicate a very low limit of detection for both ions, highlighting the efficiency of the molecular recognition mechanism. mdpi.com The interaction is based on the chelation of the metal ions by the polymer, which perturbs the electronic state of the conjugated system and results in the observed fluorescence quenching.
Research Findings for PDBDBM Fluorescent Chemosensor
| Parameter | Value | Reference |
|---|---|---|
| Target Analytes | Copper(II) (Cu²⁺) and Iron(III) (Fe³⁺) ions | mdpi.com |
| Sensing Mechanism | Fluorescence Quenching | mdpi.com |
| Detection Limit for Cu²⁺ | 5 nM | mdpi.com |
| Detection Limit for Fe³⁺ | 0.4 µM | mdpi.com |
| Stern-Volmer Quenching Constant for Cu²⁺ | 1.28 × 10⁸ M⁻¹ | mdpi.com |
| Stern-Volmer Quenching Constant for Fe³⁺ | 2.40 × 10⁴ M⁻¹ | mdpi.com |
| Polymer Backbone Components | 1,4-dioctyloxy-2,5-diethynylbenzene and 1,3-bis(4-bromophenyl)propane-1,3-dione | mdpi.com |
| Polymerization Method | Pd-catalyzed Sonogashira-coupling reaction | mdpi.com |
This research demonstrates how derivatives of this compound can be effectively utilized in the creation of advanced sensor materials. By modifying the core structure with functional groups capable of selective binding, it is possible to design chemosensors tailored for specific environmental or industrial monitoring applications. The high sensitivity and selectivity of such sensors underscore the power of molecular recognition as a design principle in materials science.
Q & A
Q. What are the common synthetic routes for preparing 1,3-bis(4-bromophenyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 1,3-diphenylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Alternative routes include Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 1,3-dibromobenzene using palladium catalysts. Reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) critically affect yield:
- Bromination : Elevated temperatures (50–80°C) and excess Br₂ improve substitution efficiency but may require quenching to avoid over-bromination.
- Coupling Reactions : Optimized Pd(PPh₃)₄ concentrations (1–2 mol%) and anhydrous THF enhance cross-coupling yields. Purification via column chromatography or recrystallization (ethanol/water) ensures >95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) due to coupling between adjacent bromine atoms. Quaternary carbons bonded to Br show distinct signals at δ 120–130 ppm .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 406 ([M]⁺) with isotopic patterns confirming two bromine atoms.
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm assess purity. Calibration against certified reference materials minimizes quantification errors .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of brominated aromatic vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and collect waste in halogen-compatible containers.
- Waste Disposal : Segregate as halogenated organic waste and comply with EPA guidelines for incineration .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity or stability of this compound in different environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric strain from bromine substituents. HOMO-LUMO gaps (~4.5 eV) predict electrophilic substitution preferences.
- Molecular Dynamics (MD) : Simulate solubility in toluene or DMSO by analyzing radial distribution functions.
- PubChem Data : Leverage computed InChI keys and SMILES strings (e.g., "C1=CC(=CC=C1C=CCBr)Br") to model intermolecular interactions .
Q. What strategies resolve contradictions in experimental data, such as melting point discrepancies between synthesized batches?
- Methodological Answer :
- Control Experiments : Reproduce syntheses with identical catalysts (e.g., FeBr₃ vs. AlCl₃) to isolate variable impacts.
- DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) detects polymorphic forms or impurities affecting melting points.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-bromo-3-(3-bromophenyl)benzene, mp 36–40°C) to identify systematic errors .
Q. How can this compound be functionalized for applications in materials science or medicinal chemistry?
- Methodological Answer :
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups (e.g., pyridyl) using Pd catalysts to create π-conjugated materials for OLEDs.
- Nucleophilic Substitution : React with NaN₃ to generate azide intermediates for "click chemistry" applications in drug discovery.
- Crystal Engineering : Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to tune charge-transfer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
